molecular formula C35H54O8 B1257335 25-Anhydrocimigenol 3-o-beta-D-xyloside CAS No. 181765-11-7

25-Anhydrocimigenol 3-o-beta-D-xyloside

Cat. No.: B1257335
CAS No.: 181765-11-7
M. Wt: 602.8 g/mol
InChI Key: CVBALRXHSITZGC-PVGNLWKZSA-N
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Chemical Reactions Analysis

Types of Reactions

25-Anhydrocimigenol 3-o-beta-D-xyloside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized or reduced derivatives of this compound, as well as the aglycone and sugar moiety from hydrolysis .

Mechanism of Action

The mechanism of action of 25-Anhydrocimigenol 3-o-beta-D-xyloside involves its interaction with cellular pathways that regulate apoptosis and cell cycle arrest. The compound has been shown to upregulate Bax and p21 protein expression, downregulate Bcl-2 protein expression, and induce the cleavage of poly (ADP-ribose) polymerase protein. These actions contribute to its cytotoxic and cytostatic effects on cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

25-Anhydrocimigenol 3-o-beta-D-xyloside is unique due to its specific glycosidic linkage and its notable cytotoxicity against cancer cell lines. Its structure and biological activity distinguish it from other cycloartane glycosides .

Properties

IUPAC Name

(2S,3R,4S,5R)-2-[[(1S,2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21R,22R)-2-hydroxy-3,8,8,17,19-pentamethyl-22-prop-1-en-2-yl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl]oxy]oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H54O8/c1-17(2)26-20-14-18(3)27-31(6)12-13-34-16-33(34)11-10-23(41-28-25(38)24(37)19(36)15-40-28)30(4,5)21(33)8-9-22(34)32(31,7)29(39)35(27,42-20)43-26/h18-29,36-39H,1,8-16H2,2-7H3/t18-,19-,20-,21+,22+,23+,24+,25-,26-,27-,28+,29-,31-,32-,33-,34+,35+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVBALRXHSITZGC-PVGNLWKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(OC3(C1C4(CCC56CC57CCC(C(C7CCC6C4(C3O)C)(C)C)OC8C(C(C(CO8)O)O)O)C)O2)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H]2[C@H](O[C@]3([C@H]1[C@]4(CC[C@@]56C[C@@]57CC[C@@H](C([C@@H]7CC[C@H]6[C@@]4([C@H]3O)C)(C)C)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)C)O2)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H54O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

602.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181765-11-7
Record name 25-Anhydrocimigenol 3-o-beta-D-xyloside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181765117
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 25-ANHYDROCIMIGENOL 3-O-.BETA.-D-XYLOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M144D60TC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
25-Anhydrocimigenol 3-o-beta-D-xyloside
Reactant of Route 2
25-Anhydrocimigenol 3-o-beta-D-xyloside
Reactant of Route 3
25-Anhydrocimigenol 3-o-beta-D-xyloside
Reactant of Route 4
25-Anhydrocimigenol 3-o-beta-D-xyloside
Reactant of Route 5
25-Anhydrocimigenol 3-o-beta-D-xyloside
Reactant of Route 6
25-Anhydrocimigenol 3-o-beta-D-xyloside

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